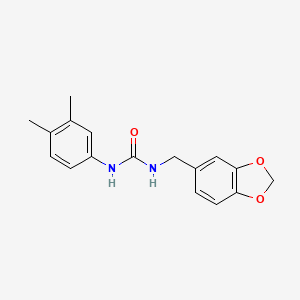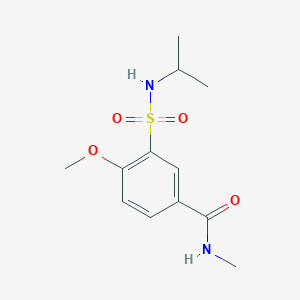![molecular formula C27H28N2O6 B5277263 ethyl 4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoate](/img/structure/B5277263.png)
ethyl 4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoate is a complex organic compound with a unique structure that includes a furan ring, a benzoyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoate typically involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzoyl group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the ethyl ester: The ethyl ester is formed through esterification, typically using ethanol and a strong acid catalyst like sulfuric acid.
Coupling reactions: The final compound is assembled through a series of coupling reactions, often involving amide bond formation and olefination reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Ethyl 4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoate can be compared with other similar compounds, such as:
Ethyl 3-(furan-2-yl)propionate: A simpler compound with a furan ring and an ethyl ester group.
2-Ethylfuran: A compound with a furan ring and an ethyl group.
Benzoyl derivatives: Compounds with a benzoyl group and various substituents.
Properties
IUPAC Name |
ethyl 4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O6/c1-4-33-27(32)20-7-11-21(12-8-20)28-26(31)24(16-23-6-5-15-34-23)29-25(30)19-9-13-22(14-10-19)35-17-18(2)3/h5-16,18H,4,17H2,1-3H3,(H,28,31)(H,29,30)/b24-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRRNXALPRJXBB-JLPGSUDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(C=C3)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=C(C=C3)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-ethoxynaphthalen-1-yl)methyl]prop-2-en-1-amine;hydrochloride](/img/structure/B5277190.png)

![5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5277197.png)

![({4-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]morpholin-2-yl}methyl)amine](/img/structure/B5277209.png)

![[2-[(E)-2-(4-bromophenyl)ethenyl]quinolin-8-yl] acetate](/img/structure/B5277237.png)
![N-pyrrolidin-3-yl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5277240.png)
![5-[(2,6-difluorophenoxy)methyl]-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B5277244.png)



amine hydrochloride](/img/structure/B5277274.png)

